molecular formula C14H14N2O4 B6624766 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid

3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid

Cat. No.: B6624766
M. Wt: 274.27 g/mol
InChI Key: DFCMINZPUFRGTK-UHFFFAOYSA-N
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Description

3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Properties

IUPAC Name

3-[2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(16-8-20-9)13(17)15-6-5-10-3-2-4-11(7-10)14(18)19/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCMINZPUFRGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid typically involves the following steps:

  • Formation of 5-Methyl-1,3-oxazole-4-carbonyl chloride: This can be achieved through the cyclization of appropriate precursors such as 5-methyl-1,3-oxazole-4-carboxylic acid.

  • Amination Reaction: The oxazole carbonyl chloride is then reacted with ethylamine to form the corresponding amide.

  • Coupling with Benzoic Acid: Finally, the amide is coupled with benzoic acid to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or aldehydes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of oxazole derivatives has been explored for various therapeutic applications. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Research has shown that oxazole derivatives can interact with various biological targets, such as enzymes and receptors. This compound could potentially be developed into a drug for treating diseases like cancer, infections, or metabolic disorders.

Industry: In material science, oxazole derivatives are used in the development of advanced materials with unique properties. This compound can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved can vary widely depending on the application, but common targets include enzymes involved in metabolic processes, signaling pathways, or cellular functions.

Comparison with Similar Compounds

  • 5-Methyl-1,3-oxazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

  • Ethylbenzoic acid: Similar structure but lacks the oxazole ring.

  • 5-Methyl-1,3-oxazole-4-carbonyl chloride: A key intermediate in the synthesis process.

Uniqueness: 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is unique due to its combination of the oxazole ring and the benzoic acid moiety. This combination provides distinct chemical and biological properties that are not found in simpler oxazole or benzoic acid derivatives.

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